Ethyl 3-(2-oxoethyl)-3,6-dihydropyridine-1(2H)-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 3-(2-oxoethyl)-3,6-dihydropyridine-1(2H)-carboxylate is an organic compound belonging to the class of dihydropyridines. This compound is characterized by its unique structure, which includes a pyridine ring with an ethyl ester and an oxoethyl group. Dihydropyridines are known for their diverse applications in medicinal chemistry, particularly as calcium channel blockers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(2-oxoethyl)-3,6-dihydropyridine-1(2H)-carboxylate typically involves the Hantzsch dihydropyridine synthesis. This method includes the condensation of an aldehyde, a β-keto ester, and ammonia or an ammonium salt. The reaction is usually carried out under reflux conditions in ethanol or another suitable solvent.
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis to enhance yield and efficiency. The use of automated reactors and optimized reaction conditions can significantly reduce production time and costs.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(2-oxoethyl)-3,6-dihydropyridine-1(2H)-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can convert the dihydropyridine ring to a pyridine ring.
Reduction: Reduction reactions can modify the oxoethyl group to a hydroxyl group.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are typically used as reducing agents.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Pyridine derivatives.
Reduction: Hydroxyethyl derivatives.
Substitution: Various substituted dihydropyridine derivatives.
Scientific Research Applications
Ethyl 3-(2-oxoethyl)-3,6-dihydropyridine-1(2H)-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its potential as a calcium channel blocker, which can influence cellular processes.
Medicine: Investigated for its potential therapeutic effects in cardiovascular diseases.
Industry: Utilized in the synthesis of various pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of Ethyl 3-(2-oxoethyl)-3,6-dihydropyridine-1(2H)-carboxylate involves its interaction with calcium channels. By binding to these channels, it can inhibit the influx of calcium ions into cells, leading to vasodilation and reduced blood pressure. This mechanism is similar to that of other dihydropyridine calcium channel blockers.
Comparison with Similar Compounds
Similar Compounds
Nifedipine: A well-known dihydropyridine calcium channel blocker.
Amlodipine: Another dihydropyridine used in the treatment of hypertension.
Felodipine: Similar in structure and function to Ethyl 3-(2-oxoethyl)-3,6-dihydropyridine-1(2H)-carboxylate.
Uniqueness
This compound is unique due to its specific functional groups, which can be modified to create a variety of derivatives with different biological activities. Its versatility in chemical reactions and potential therapeutic applications make it a valuable compound in medicinal chemistry.
Properties
CAS No. |
89055-01-6 |
---|---|
Molecular Formula |
C10H15NO3 |
Molecular Weight |
197.23 g/mol |
IUPAC Name |
ethyl 3-(2-oxoethyl)-3,6-dihydro-2H-pyridine-1-carboxylate |
InChI |
InChI=1S/C10H15NO3/c1-2-14-10(13)11-6-3-4-9(8-11)5-7-12/h3-4,7,9H,2,5-6,8H2,1H3 |
InChI Key |
VWIDYBBQSSLCTM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)N1CC=CC(C1)CC=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.